molecular formula C14H20O10 B1311694 2,3,4,6-Tetra-O-acetyl-beta-D-glucose CAS No. 3947-62-4

2,3,4,6-Tetra-O-acetyl-beta-D-glucose

Cat. No.: B1311694
CAS No.: 3947-62-4
M. Wt: 348.3 g/mol
InChI Key: IEOLRPPTIGNUNP-RKQHYHRCSA-N
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Description

2,3,4,6-Tetra-O-acetyl-beta-D-glucose is a derivative of D-glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated. This compound is commonly used in organic synthesis and glycobiology research due to its stability and reactivity.

Biochemical Analysis

Biochemical Properties

2,3,4,6-Tetra-O-acetyl-beta-D-glucose plays a significant role in biochemical reactions, particularly in the synthesis of phosphorylated derivatives. These derivatives are valuable in studying substrates for inositol synthase and preparing anionic surfactants . The compound interacts with various enzymes and proteins, including inositol synthase, which catalyzes the conversion of glucose-6-phosphate to inositol. The acetyl groups in this compound facilitate its interaction with these biomolecules, enhancing its reactivity and stability in biochemical reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s acetyl groups can be hydrolyzed by cellular esterases, releasing free glucose that can enter glycolytic and other metabolic pathways . This release of glucose can impact cellular energy production, signaling pathways, and gene expression, ultimately affecting cell function and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with enzymes and proteins involved in carbohydrate metabolism. The compound’s acetyl groups enhance its binding affinity to these biomolecules, facilitating enzyme inhibition or activation . For example, the hydrolysis of acetyl groups by esterases releases free glucose, which can then participate in various metabolic pathways, influencing gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can undergo hydrolysis in aqueous environments, leading to the release of free glucose and acetic acid . Long-term studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance glucose metabolism and energy production, while at high doses, it may cause toxic or adverse effects . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and higher doses lead to toxicity and cellular damage.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis and the pentose phosphate pathway. The compound interacts with enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, influencing metabolic flux and metabolite levels . The acetyl groups are hydrolyzed by esterases, releasing free glucose that can enter these pathways and contribute to cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by glucose transporters and distributed to different cellular compartments . Binding proteins and transporters facilitate its localization and accumulation in specific tissues, influencing its biological activity and effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its acetyl groups and interactions with cellular proteins. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its activity and function, allowing it to participate in various biochemical processes within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetra-O-acetyl-beta-D-glucose can be synthesized through the acetylation of D-glucose. The process involves the reaction of D-glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-beta-D-glucose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-beta-D-glucose is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetra-O-acetyl-alpha-D-glucose
  • 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
  • 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranose

Uniqueness

2,3,4,6-Tetra-O-acetyl-beta-D-glucose is unique due to its specific beta configuration, which influences its reactivity and interactions with other molecules. This configuration makes it particularly useful in the synthesis of beta-linked glycosides and in studies involving beta-glycosidic bonds .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOLRPPTIGNUNP-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101279388
Record name β-D-Glucopyranose, 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3947-62-4
Record name β-D-Glucopyranose, 2,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3947-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranose, 2,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101279388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranose, 2,3,4,6-tetraacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: How is 2,3,4,6-Tetra-O-acetyl-beta-D-glucose utilized in synthesizing potential β-D-glucosidase inhibitors?

A1: In this study [], this compound serves as the glycosyl acceptor in a trimethylsilyl triflate-catalyzed transacetalation reaction. This reaction forms the key glycosidic linkage with various omega-substituted dimethyl acetals, which ultimately become part of the target omega-aminated 1-methoxyalkyl beta-D-glucopyranosides. These synthesized glucosides are being investigated as potential inhibitors of β-D-glucosidase.

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